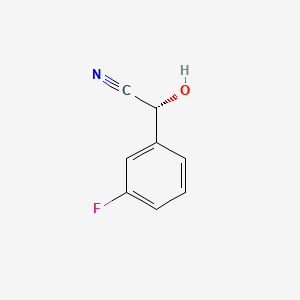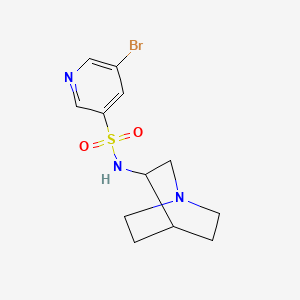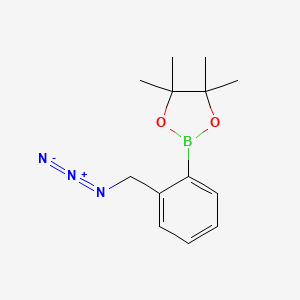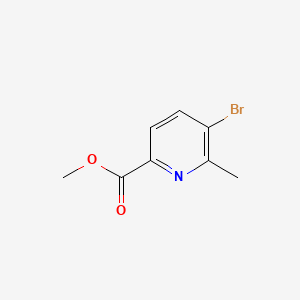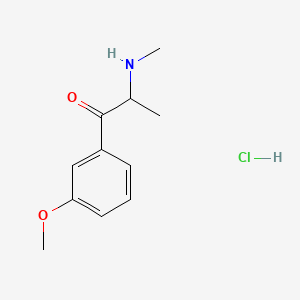
5-氯-AB-PINACA
描述
5-氯-AB-PINACA是一种合成大麻素,这类化合物旨在模拟四氢大麻酚(THC)的效果,THC是大麻中的活性成分。 这些化合物因其精神活性而常用于研究和法医应用 . This compound的化学结构包括一个吲唑基,在戊基末端碳上添加了一个氯原子 .
科学研究应用
5-氯-AB-PINACA主要用于科学研究,以研究合成大麻素对人体的影响。它的应用包括:
化学: 用作分析化学中鉴定和定量合成大麻素的参考标准。
生物学: 用于研究合成大麻素与大脑中大麻素受体的相互作用。
医学: 研究潜在的治疗应用,尽管其使用因其精神活性而受到限制。
作用机制
5-氯-AB-PINACA通过与大麻素受体结合发挥作用,主要在大脑中与CB1受体结合。这种结合模仿THC的作用,导致精神活性。 所涉及的分子途径包括激活G蛋白偶联受体,进而调节神经递质释放并影响各种生理过程 .
生化分析
Biochemical Properties
5-Chloro-AB-PINACA interacts with various biomolecules, primarily the cannabinoid receptors CB1 and CB2 . It is developed on an indazole base, distinguishing it from many JWH compounds having an indolyl base . The nature of these interactions is primarily agonistic, leading to the activation of these receptors .
Cellular Effects
5-Chloro-AB-PINACA has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cannabinoid receptors, impacting cell signaling pathways
Molecular Mechanism
The molecular mechanism of 5-Chloro-AB-PINACA involves its binding interactions with cannabinoid receptors, leading to their activation This interaction results in changes in gene expression and cellular signaling
Dosage Effects in Animal Models
The effects of 5-Chloro-AB-PINACA can vary with different dosages in animal models
Metabolic Pathways
5-Chloro-AB-PINACA is involved in metabolic pathways that interact with various enzymes or cofactors
准备方法
5-氯-AB-PINACA的合成涉及多个步骤,从吲唑核的制备开始。合成路线通常包括:
吲唑核的形成: 这涉及在酸性或碱性条件下对适当的前体进行环化。
氯戊基的引入: 通过亲核取代反应引入氯戊基。
氨基甲酰化: 最后一步是在吲唑核上添加氨基甲酰基
工业生产方法可能涉及优化这些步骤以提高产量和纯度,通常使用自动化合成设备和严格的质量控制措施。
化学反应分析
5-氯-AB-PINACA会发生各种化学反应,包括:
氧化: 该反应可以使用高锰酸钾或三氧化铬等氧化剂进行。
还原: 还原反应可能涉及氢化铝锂等试剂。
这些反应中常用的试剂和条件包括二氯甲烷等有机溶剂,钯碳等催化剂以及温度控制,以确保最佳反应速率。这些反应形成的主要产物取决于所使用的具体试剂和条件。
相似化合物的比较
5-氯-AB-PINACA与其他合成大麻素类似,例如AB-PINACA、5-氟-AB-PINACA和AB-CHMINACA。 由于戊基上存在氯原子,它具有独特的特点,这可能会影响其结合亲和力和效力 . 类似的化合物包括:
AB-PINACA: 缺乏氯原子,导致不同的药理特性。
5-氟-AB-PINACA: 包含氟原子而不是氯原子,影响其化学行为。
AB-CHMINACA: 另一种合成大麻素,在吲唑核上具有不同的取代模式
属性
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-chloropentyl)indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O2/c1-12(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)11-7-3-6-10-19/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H2,20,24)(H,21,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPMALPMUYUYES-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016737 | |
| Record name | N-((1S)-1-(Aminocarbonyl)-2-methylpropyl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801552-02-2 | |
| Record name | 5-Chloro-AB-PINACA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801552022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((1S)-1-(Aminocarbonyl)-2-methylpropyl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLORO-AB-PINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15Q075Q5LO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the prevalence of 5-chloro-AB-PINACA in Italy based on the available research?
A1: Research suggests that while 5-chloro-AB-PINACA is present in the Italian illicit drug market, its consumption appears to be relatively low. A study analyzing hair samples from 847 individuals in Northern Italy found only two instances of 5-chloro-AB-PINACA []. This low prevalence was also observed for other NPS, suggesting that while these substances exist within the market, their actual use might not be as widespread as perceived.
Q2: What analytical methods were used to identify 5-chloro-AB-PINACA in the Italian study?
A2: The researchers utilized a highly sensitive and specific method called Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) to identify and quantify 5-chloro-AB-PINACA in hair samples []. This technique is widely regarded for its ability to detect trace amounts of substances within complex biological matrices. The researchers validated their method according to international guidelines, ensuring the accuracy and reliability of their findings.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


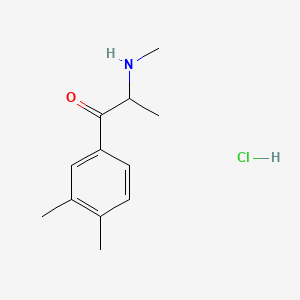
![6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride](/img/structure/B594121.png)
![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)
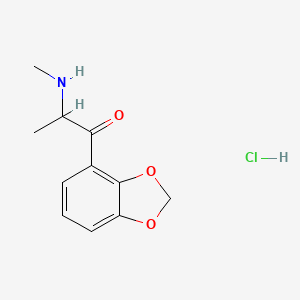
![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)

